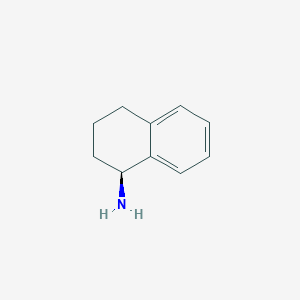

(S)-1,2,3,4-tetrahydro-1-naphthylamine

描述

Historical Context of Chiral Amines in Organic Synthesis

The significance of chiral amines in organic synthesis is a story that dates back to the foundational principles of stereochemistry. Historically, the resolution of racemic mixtures through the formation of diastereomeric salts with naturally occurring chiral acids or bases was one of the earliest practical applications of chirality. Chiral amines have been instrumental in this classical approach, serving as resolving agents to separate enantiomers.

Over the past few decades, the role of chiral amines has evolved dramatically. They are no longer just tools for separation but have become integral to the design of asymmetric syntheses. researchgate.net The development of chiral ligands and catalysts for transition-metal-catalyzed reactions, as well as the rise of organocatalysis, has placed chiral amines at the forefront of synthetic innovation. These molecules can act as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction, or as the core of a chiral catalyst that can generate vast quantities of an enantiomerically enriched product. researchgate.net

Significance of the Tetralin Scaffold in Stereoselective Synthesis

The tetralin scaffold, a partially hydrogenated naphthalene (B1677914) ring system, possesses a unique combination of rigidity and conformational subtlety that makes it a valuable motif in stereoselective synthesis. semanticscholar.orgnih.gov Its defined structure allows for precise spatial arrangement of substituents, which is crucial for controlling the stereochemical course of a reaction. The fusion of an aromatic ring with a non-aromatic, puckered six-membered ring creates a distinct chemical environment that can be exploited to achieve high levels of stereoselectivity.

In medicinal chemistry, the tetralin scaffold is a common feature in a variety of biologically active compounds, including antidepressants and antifungal agents. researchgate.net Its incorporation into a molecule can impart favorable pharmacokinetic properties and provide a rigid framework for optimal interaction with biological targets. The stereochemistry of the tetralin core is often a critical determinant of a compound's therapeutic efficacy.

The utility of the tetralin scaffold in stereoselective synthesis is exemplified by its use in the construction of complex natural products and pharmaceuticals. For instance, highly functionalized tetralin derivatives can be synthesized with excellent diastereoselectivity through various catalytic methods.

Table 1: Examples of Stereoselective Syntheses Involving the Tetralin Scaffold

| Reaction Type | Substrate | Catalyst/Reagent | Product | Yield (%) | Diastereomeric/Enantiomeric Excess |

| Intramolecular Friedel–Crafts epoxy–arene cyclization | 1-tetralone-derived glycidyl (B131873) ethers | Brønsted acids | cis-6a,7,8,12b-tetrahydro-6H-naphtho[2,1-c]chromen-6a-ols | Up to 96% | Completely regio- and cis-diastereoselective |

| semanticscholar.orgsigmaaldrich.com-hydride shift/cyclization | Benzylidene oxindoles | Sc(OTf)3 | Tetralin-fused spirooxindoles | Good | Up to >20:1 d.r. |

This table presents selected examples of stereoselective syntheses where the tetralin scaffold is a key structural feature.

Enantiomeric Purity and its Impact on Chemical and Biological Applications

The concept of enantiomeric purity, or the measure of the excess of one enantiomer over the other in a sample, is of fundamental importance in both chemistry and biology. Enantiomers, being non-superimposable mirror images, can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers of a chiral molecule.

One enantiomer of a drug may have a desired therapeutic effect, while the other may be inactive or, in some cases, even cause harmful side effects. The tragic case of thalidomide (B1683933) in the mid-20th century serves as a stark reminder of the critical importance of enantiomeric purity. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen, leading to severe birth defects. This event spurred a significant shift in the pharmaceutical industry and regulatory agencies towards the development of single-enantiomer drugs.

In chemical applications, the enantiomeric purity of a chiral building block or catalyst directly influences the stereochemical outcome of a synthesis. High enantiomeric purity is essential for achieving high yields of the desired stereoisomer and for avoiding the need for difficult and costly separation of stereoisomers later in the synthetic sequence.

Overview of (S)-1,2,3,4-Tetrahydro-1-naphthylamine as a Key Chiral Building Block

This compound, also known as (S)-1-aminotetralin, is a chiral primary amine that has garnered significant attention as a versatile building block in asymmetric synthesis. wikipedia.orgnih.gov Its structure combines the rigid tetralin scaffold with a stereogenic center at the amino-substituted carbon, making it an excellent starting material for the synthesis of a wide range of chiral compounds.

This chiral amine is utilized in several key ways in organic synthesis. It can serve as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse. Additionally, it is a valuable precursor for the synthesis of more complex chiral ligands and catalysts.

Furthermore, this compound is a key intermediate in the synthesis of several pharmaceuticals. A notable example is its role as a precursor in the synthesis of the antidepressant sertraline. nih.gov The stereochemistry of the amine is crucial for the biological activity of the final drug molecule.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23357-52-0 |

| Molecular Formula | C10H13N |

| Molecular Weight | 147.22 g/mol |

| Appearance | Liquid |

| Boiling Point | 250 °C |

| Density | 1.010 g/mL at 25 °C |

| Refractive Index | n20/D 1.565 |

This table summarizes key physicochemical properties of this compound.

The utility of this compound is further demonstrated by its application in the preparation of various chemical entities, such as Schiff bases and metal complexes, which can have interesting properties and applications in their own right. wikipedia.org

Table 3: Applications of this compound in Synthesis

| Application | Description |

| Chiral Auxiliary | Temporarily incorporated into a substrate to control the stereochemical outcome of reactions such as alkylations and aldol (B89426) reactions. |

| Precursor to Pharmaceuticals | A key intermediate in the synthesis of drugs like sertraline. |

| Synthesis of Chiral Ligands | Used to prepare chiral ligands for asymmetric catalysis. |

| Preparation of Schiff Bases | Reacts with aldehydes and ketones to form chiral imines, which can be used as ligands or in further synthetic transformations. |

| Formation of Metal Complexes | Acts as a ligand to form chiral metal complexes with potential applications in catalysis and materials science. |

This table outlines the primary applications of this compound in organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

(1S)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZGPXSSNPTNMA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335744 | |

| Record name | (+)-1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23357-52-0 | |

| Record name | (+)-1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23357-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminotetralin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023357520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-1,2,3,4-Tetrahydro-1-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOTETRALIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB11LAU5CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Enantiomerically Pure S 1,2,3,4 Tetrahydro 1 Naphthylamine

Asymmetric Synthesis Strategies

The enantioselective synthesis of (S)-1,2,3,4-tetrahydro-1-naphthylamine, a valuable chiral building block, is predominantly achieved through asymmetric synthesis. These strategies are designed to control the stereochemistry of the product, yielding the desired (S)-enantiomer with high purity. Among the most powerful techniques is catalytic asymmetric hydrogenation, which utilizes chiral metal complexes to stereoselectively add hydrogen to a prochiral substrate.

Catalytic Asymmetric Hydrogenation Routes

Catalytic asymmetric hydrogenation stands as one of the most efficient methods for producing enantiomerically pure compounds like chiral amines. This process involves the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand, to hydrogenate an unsaturated precursor. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity and yield.

Rhodium-based catalysts are extensively used in the asymmetric hydrogenation of various functionalized olefins, including enamines and their derivatives, to produce chiral amines. researchgate.net While direct synthesis of this compound via this specific route is a specialized application, the principles are well-established through the hydrogenation of analogous substrates. For instance, the highly efficient rhodium-catalyzed asymmetric hydrogenation of sterically hindered tetrasubstituted enamines demonstrates the capability of this method to create chiral tertiary carbon atoms, a key feature of the target molecule. researchgate.net Similarly, rhodium complexes have been successfully applied to the hydrogenation of β-phthalimide acrylates and β-acylamino nitroolefins, yielding chiral β-amino acids and β-amino nitroalkanes, respectively, with excellent enantiomeric excess. datapdf.comdntb.gov.ua Tethered rhodium-diamine catalysts have also been employed in the transfer hydrogenation of 1-naphthol derivatives to produce chiral 1,2,3,4-tetrahydro-1-naphthols, showcasing the effectiveness of rhodium catalysts in dearomatization and reduction of naphthalene-based structures. researchgate.net

Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation

| Substrate Type | Catalyst System (Metal/Ligand) | Product Type | Enantioselectivity (ee) |

|---|---|---|---|

| Tetrasubstituted Enamine | [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf / K₂CO₃ | Chiral Amine | >95% |

| 1-Naphthol Derivatives | Tethered Rhodium-Diamine | Chiral Tetralones / Tetrahydronaphthols | High |

Note: This table represents the general capability of rhodium-catalyzed systems for producing chiral molecules analogous to the subject compound.

Iridium-catalyzed asymmetric hydrogenation offers a powerful route for the synthesis of chiral heterocyclic amines. A notable application is the highly enantioselective hydrogenation of 3-substituted 2H-1,4-benzoxazines. researchgate.net This reaction produces chiral 3,4-dihydro-2H-1,4-benzoxazines, which are important structural motifs in medicinal chemistry. The process is valued for being an efficient and direct route to these complex amines. researchgate.net

The catalytic system often employs a combination of a (cyclooctadiene)iridium chloride dimer, a chiral ligand such as (S)-SegPhos, and an iodine additive. researchgate.net This system has demonstrated high efficiency, achieving enantioselectivities of up to 92% ee for 3-aryl-2H-1,4-benzoxazines. researchgate.net Subsequent hydrogenation steps can further reduce other functionalities in the molecule, leading to enantiomeric excess values between 93-95%. researchgate.net This methodology provides a broad scope for producing a range of chiral 3,4-dihydro-2H-1,4-benzoxazines in high yields. researchgate.net

Table 2: Iridium-Catalyzed Hydrogenation of 3-Aryl-2H-1,4-Benzoxazines

| Catalyst System | Substrate | Product | Enantioselectivity (ee) |

|---|---|---|---|

| [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 3-Aryl-2H-1,4-benzoxazines | Chiral 3,4-dihydro-2H-1,4-benzoxazines | Up to 92% |

The success of catalytic asymmetric hydrogenation is critically dependent on the structure and properties of the chiral ligand coordinated to the metal center. nih.gov Ligand design focuses on creating a specific chiral environment around the catalyst's active site, which enables discrimination between the two faces of the prochiral substrate, leading to the preferential formation of one enantiomer.

An advanced strategy in ligand design involves using a readily available chiral molecule as the structural backbone for a new ligand. The target compound, 1,2,3,4-tetrahydro-1-naphthylamine (B1195953), serves as an excellent chiral scaffold for this purpose. From this backbone, phosphine-aminophosphine (P,NP) type ligands can be synthesized. unideb.hu

A prominent example is the ligand known as HW-Phos, which is derived from 1,2,3,4-tetrahydro-1-naphthylamine. unideb.hu This class of P,NP ligands has demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of various substrates, including dehydroaminoacids, enamides, and 3-aryl-2H-1,4-benzoxazines. unideb.hu The inherent chirality of the tetrahydro-1-naphthylamine backbone is effectively transferred during the catalytic process, inducing high stereoselectivity in the final product. The development of such ligands, where the product's own structural motif is used to create the catalyst, represents a sophisticated approach to asymmetric synthesis.

The concept of modularity is a powerful tool in ligand design, allowing for the systematic optimization of a catalyst for a specific transformation. nih.gov A modular ligand is one whose components can be easily and independently varied. nih.gov This enables the creation of a library of related ligands, from which the best performer can be identified through screening.

The HW-Phos ligand is an example of a modular phosphine-aminophosphine ligand. Its structure allows for facile modification of both the phosphine group and the substituents on the amine nitrogen. unideb.hu This modularity permits fine-tuning of the ligand's steric and electronic properties to maximize both catalytic activity and enantioselectivity for a given substrate. sigmaaldrich.com By systematically altering these components, a highly efficient and selective catalyst can be developed.

Table 3: Modular Components of a HW-Phos Type Ligand

| Ligand Component | Function | Example Modifications |

|---|---|---|

| Chiral Backbone | Establishes the fundamental chiral environment | (S)- or (R)-1,2,3,4-tetrahydro-1-naphthylamine |

| Phosphine Group | Binds to the metal center; influences electronic and steric properties | Diarylphosphino (e.g., -PPh₂), Dialkylphosphino |

Ligand Design and Optimization in Asymmetric Hydrogenation

Chiral Phosphine-Phosphoramidite Ligands (e.g., (Rc,Ra)-THNAPhos)

Chiral phosphine-phosphoramidite ligands represent a robust class of ligands in asymmetric catalysis, valued for their modularity, stability, and the high levels of enantioselectivity they can impart. dicp.ac.cn These hybrid ligands, which feature both a phosphine and a phosphoramidite moiety, have been successfully employed in the asymmetric hydrogenation of carbon-carbon, carbon-oxygen, and carbon-nitrogen double bonds. dicp.ac.cntandfonline.com

One notable example is the (Rc,Ra)-THNAPhos ligand, which has demonstrated high efficiency in the iridium-catalyzed asymmetric hydrogenation of sterically hindered N-arylimines. acs.org The key to the success of these ligands lies in their unique structural features, which create a well-defined chiral environment around the metal center. This precise steric and electronic tuning is crucial for differentiating between the two prochiral faces of the substrate, leading to the formation of one enantiomer in high excess. acs.orgdicp.ac.cn The H8-binaphthyl moiety present in some of these ligands is considered critical for achieving high catalytic activity and enantioselectivity. acs.org

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Turnover Number (TON) |

|---|---|---|---|

| Sterically Hindered N-Arylimines | Iridium/(Rc,Ra)-THNAPhos derivative | Up to 99% | Up to 100,000 |

Catalytic Asymmetric Hydroboration/Amination

The catalytic asymmetric hydroboration/amination sequence is a powerful and atom-economical method for the synthesis of chiral amines from alkenes. This two-step process involves the addition of a boron-hydride bond across a double bond, followed by the conversion of the resulting organoborane into an amine.

Rhodium Complexes in Amination Reactions

Rhodium complexes are frequently employed as catalysts in hydroamination reactions, which involve the direct addition of an amine N-H bond across a carbon-carbon multiple bond. nih.govnih.gov These reactions are highly atom-economical, forming C-N and C-H bonds without the generation of byproducts. nih.gov In the context of a hydroboration/amination sequence, rhodium catalysts can be utilized in the amination step. The mechanism often involves the oxidative addition of the N-H bond to the metal center, followed by migratory insertion of the alkene and reductive elimination to yield the amine product. nih.gov The choice of ligand coordinated to the rhodium center is crucial for controlling the regioselectivity and enantioselectivity of the transformation. nih.gov

Enantiomeric Excess Control via Boronates and Trialkylboranes

The stereochemical outcome of the hydroboration/amination sequence is determined in the hydroboration step, where a new chiral center is created. The subsequent amination of the organoborane intermediate typically proceeds with retention of configuration at the carbon center. nih.govorganic-chemistry.org This stereospecificity means that the enantiomeric excess of the final amine product is directly dependent on the enantioselectivity of the initial hydroboration.

The conversion of organoboron compounds to amines is generally achieved by transforming the trivalent boron into a tetravalent "ate" complex with the aminating reagent. This is followed by a 1,2-metallate rearrangement to form the C-N bond. nih.gov The use of enantiomerically enriched pinacol boronates, prepared through methods like copper-catalyzed hydroboration, allows for the synthesis of chiral amines with the configuration preserved. nih.govorganic-chemistry.org While various aminating reagents are effective with dichloroboranes or trialkylboranes, common boronic esters like pinacol boronates can be less reactive. nih.gov However, methods have been developed for the direct, stereospecific amination of these stable boronates. nih.govorganic-chemistry.org

| Chiral Boronate Substrate | Enantiomeric Excess (ee) of Boronate | Amine Product | Enantiomeric Excess (ee) of Amine | Stereochemical Outcome |

|---|---|---|---|---|

| (R)-α-methyl benzyl pinacol boronate | 83% | (R)-α-methyl benzylamine | 83% | Retention of configuration |

Chemoenzymatic Approaches for Enantiomerically Pure Amines

Chemoenzymatic methods combine the advantages of chemical and enzymatic catalysis to achieve highly efficient and selective transformations. For the synthesis of enantiomerically pure amines, enzymes offer unparalleled stereoselectivity under mild reaction conditions.

Dynamic Kinetic Resolution (DKR) Protocols

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is a significant improvement over traditional kinetic resolution, which has a maximum theoretical yield of 50%. princeton.edu DKR combines a kinetic resolution process with the in situ racemization of the slower-reacting enantiomer. wikipedia.orgacs.org For this to be successful, the racemization must be faster than the resolution of the slow-reacting enantiomer, and the resolution step itself must be irreversible and highly enantioselective. princeton.edu

In the context of amine synthesis, a DKR process could involve the enzymatic acylation of a racemic amine. As one enantiomer is selectively acylated by the enzyme, a chemical catalyst simultaneously racemizes the remaining unreacted amine, continuously feeding the preferred enantiomer into the enzymatic reaction. acs.orgresearchgate.net This approach has been successfully applied to the synthesis of various chiral amines. acs.org

Enzyme-Membrane Reactors with ω-Transaminase for Kinetic Resolution

Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. illinois.edu They are highly stereoselective and have found widespread application in the synthesis of chiral amines. illinois.edumdpi.com

One advanced application of ω-TAs is in enzyme-membrane reactors (EMRs) for the kinetic resolution of racemic amines. nih.govelsevierpure.com In this setup, a racemic amine and an amino acceptor (like pyruvate) are passed through a reactor containing an (S)-specific ω-transaminase. The enzyme selectively converts the (S)-enantiomer of the amine to the corresponding ketone, leaving the (R)-enantiomer untouched. A key challenge in these reactions is product inhibition by the ketone byproduct. nih.govelsevierpure.com To overcome this, the EMR is often coupled with a hollow-fiber membrane contactor that selectively removes the inhibitory ketone from the reaction mixture. nih.govelsevierpure.com This continuous removal of the inhibitor allows the reaction to proceed to high conversion, resulting in the production of the (R)-amine with high enantiomeric excess. nih.govelsevierpure.com This process has been successfully demonstrated for the kinetic resolution of 1-aminotetralin, the racemic precursor to this compound. nih.govelsevierpure.com

| Enzyme | Reaction Time | Conversion | Enantiomeric Excess (ee) of (R)-1-aminotetralin |

|---|---|---|---|

| ω-Transaminase from Vibrio fluvialis JS17 | 32.5 hours | 48.8% | 95.5% |

Racemization Catalysts in DKR Systems

Dynamic Kinetic Resolution (DKR) is a powerful strategy that combines the enzymatic kinetic resolution of a racemate with the in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiopure product. nih.gov The efficiency of a DKR process for amines heavily relies on the compatibility of the racemization catalyst with the enzyme and the reaction conditions. mdpi.com A significant challenge is that amines can act as strong coordinating ligands, potentially inhibiting or deactivating metal-based racemization catalysts. mdpi.com

For the DKR of primary amines like 1,2,3,4-tetrahydro-1-naphthylamine, several types of catalysts have been investigated. Palladium-based catalysts are among the most common. acs.org For instance, lipase-Pd nanohybrids have been shown to be effective in the DKR of (±)-1,2,3,4-tetrahydro-1-naphthylamine. wikipedia.org In these systems, the enzyme selectively acylates one enantiomer while the palladium nanoparticles catalyze the racemization of the unconsumed enantiomer. wikipedia.org Research has demonstrated that combining the immobilized lipase Novozym 435 with palladium on carbon (Pd/C) can achieve the DKR of this substrate. wikipedia.org Furthermore, the use of palladium supported on basic salts, such as calcium carbonate (CaCO₃), has been shown to improve catalytic activity in amine DKR. acs.org

Ruthenium-based catalysts also serve as effective racemization agents for DKR. nih.gov Heterogeneous Ru(III) supported on zeolite has been developed for the racemization of chiral amines, presenting an alternative to palladium catalysts. d-nb.info Other transition metals, such as Raney Nickel (Raney Ni) and Raney Cobalt (Raney Co), have been combined with enzymes like Novozyme-435 for the DKR of primary amines, although these systems sometimes exhibit slower reaction rates. mdpi.com

| Catalyst System | Support/Ligand | Substrate Example | Key Findings |

| Palladium Nanoparticles | Protein-Polymer Conjugates | (±)-1,2,3,4-Tetrahydro-1-naphthylamine | Lipase-Pd nanohybrids showed 5.0 times higher efficiency than the combination of commercial lipase and Pd/C. wikipedia.org |

| Palladium on Carbon | Carbon | (±)-1-Phenylethylamine | A foundational catalyst for amine DKR, often used as a benchmark. acs.org |

| Ruthenium(III) | Zeolite | Aliphatic Amines | Demonstrated good racemization activity in aprotic polar media. d-nb.info |

| Raney Nickel / Cobalt | - | Primary Amines | Showed preference for aliphatic primary amines but generally proceeded slowly. mdpi.com |

Stereospecific Reductive Amination with Chiral Auxiliaries

Stereospecific reductive amination using chiral auxiliaries is a well-established method for synthesizing enantiopure amines from prochiral ketones. wikipedia.org This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a key reaction step. wikipedia.org The process for synthesizing this compound would start from α-tetralone.

The general methodology proceeds in three main steps:

Imine Formation : The prochiral ketone, α-tetralone, is condensed with a chiral auxiliary to form a diastereomeric imine or enamine intermediate.

Diastereoselective Reduction : The C=N bond of the intermediate is reduced using a hydride source. The steric and electronic properties of the chiral auxiliary block one face of the imine, forcing the hydride to attack from the less hindered face, thereby creating the desired stereocenter.

Auxiliary Cleavage : The chiral auxiliary is removed from the newly formed chiral amine, typically through hydrolysis, to yield the final product and allow for the recovery of the auxiliary. wikipedia.org

A widely used chiral auxiliary for this purpose is tert-butanesulfinamide, developed by Ellman. d-nb.info In this approach, α-tetralone would be reacted with (R)-tert-butanesulfinamide to form an N-tert-butanesulfinyl ketimine. This reaction is often facilitated by a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄), which also acts as a dehydrating agent. d-nb.info The subsequent reduction of the sulfinylimine with a reducing agent such as sodium borohydride (NaBH₄) proceeds with high diastereoselectivity. d-nb.info The final step involves the cleavage of the sulfinyl group with a strong acid, like hydrochloric acid (HCl) in an alcohol solvent, to afford this compound.

Another common chiral auxiliary is (S)- or (R)-1-phenylethylamine (PEA). beilstein-journals.org The reductive amination of a ketone with (S)-PEA, followed by hydrogenation (e.g., using H₂ over Raney-Ni) and subsequent hydrogenolysis to remove the auxiliary, can yield the desired chiral primary amine. beilstein-journals.org

Chiral Resolution Techniques

Chiral resolution remains a practical and widely used method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. This approach involves the separation of a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Crystallization

The classical method of resolving a racemic amine involves its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. mdpi.com Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other characteristics. scilit.com This difference in solubility allows for their separation by fractional crystallization. mdpi.comscilit.com

For the resolution of racemic 1,2,3,4-tetrahydro-1-naphthylamine, a chiral resolving agent such as (+)-tartaric acid can be used. The reaction produces a mixture of two diastereomeric salts: ((S)-amine • (+)-acid) and ((R)-amine • (+)-acid). Due to their different physical properties, one of these salts will typically be less soluble in a given solvent system and will crystallize out of the solution preferentially. beilstein-journals.org After separation of the crystals by filtration, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. The resolving agent can then be recovered and reused. The success of this method depends on finding a suitable chiral resolving agent and an appropriate solvent system that maximizes the solubility difference between the diastereomeric salts. beilstein-journals.org

Resolution of Racemic Mixtures

Beyond classical salt formation, enzymatic kinetic resolution offers a highly selective alternative for separating racemic mixtures. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. nih.gov This allows for the separation of the unreacted enantiomer from the transformed one.

The enzymatic resolution of racemic 1,2,3,4-tetrahydro-1-naphthylamine has been successfully demonstrated. Lipases are commonly employed for this purpose. For example, the immobilized Candida antarctica lipase (Chirazyme L-2) can be used to selectively acylate one enantiomer in the presence of an acyl donor. nih.gov The resulting amide can then be easily separated from the unreacted amine enantiomer.

| Enzyme | Acyl Donor Component | Solvent | Finding |

| Chirazyme L2 (Candida antarctica lipase) | Various Alkyl Esters | Dimethoxyethane | The structure of the acyl donor significantly affects the enantiospecificity of the resolution. nih.gov |

Furthermore, ω-transaminase (ω-TA) enzymes present another biocatalytic route. The fungus Stemphylium lycopersici has been shown to possess ω-TA activity capable of kinetically resolving racemic 1,2,3,4-tetrahydro-1-naphthylamine, resulting in the (R)-enantiomer with up to 91% enantiomeric excess (e.e.). acs.org

Green Chemistry Principles in Synthesis

The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.org The synthesis of enantiopure compounds is an area where these principles can have a significant impact.

Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems is a cornerstone of green chemistry. researchgate.net In the context of synthesizing this compound, several of the methodologies discussed align with these principles.

Biocatalysis : The use of enzymes, as seen in the enzymatic resolution of the racemic amine, is inherently green. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts. acs.org This minimizes energy consumption and waste generation compared to many traditional chemical processes.

Heterogeneous Catalysis : The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or ruthenium on zeolite, is another key green strategy. wikipedia.orgd-nb.info These solid-supported catalysts can be easily separated from the reaction mixture by simple filtration and can often be recycled and reused multiple times. This reduces catalyst waste and simplifies product purification, aligning with the principles of atom economy and waste prevention. chemrxiv.org

Reduced Solvent Usage and Waste Minimization in Production

Traditional chemical syntheses often rely on large volumes of organic solvents for reactions, extractions, and purifications, contributing significantly to the process mass intensity (PMI)—a key green chemistry metric that quantifies the total mass of materials used to produce a certain mass of product. High PMI values are indicative of substantial waste generation. Consequently, research has been directed towards biocatalytic and chemoenzymatic methods that can be performed in aqueous media, in neat (solvent-free) conditions, or with recyclable and biodegradable solvents.

One of the most promising strategies for the green synthesis of this compound involves the use of enzymes, such as transaminases and lipases, which can exhibit high enantioselectivity under mild reaction conditions.

Transaminase-Mediated Asymmetric Synthesis and Deracemization:

Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. The asymmetric synthesis of this compound can be achieved by reacting the corresponding ketone precursor, α-tetralone, with an amine donor in the presence of an (S)-selective transaminase. A significant advantage of this method is that the reactions can often be conducted in aqueous buffer systems, drastically reducing the reliance on organic solvents.

Furthermore, transaminases can be employed in deracemization processes. In this approach, a racemic mixture of 1,2,3,4-tetrahydro-1-naphthylamine is subjected to a two-step, one-pot reaction. An (R)-selective transaminase first oxidizes the (R)-enantiomer to the corresponding ketone, leaving the desired (S)-enantiomer untouched. Subsequently, a second, (S)-selective transaminase, along with an amine donor, converts the ketone back into the (S)-enantiomer, theoretically achieving a 100% yield of the desired product. The primary byproduct in this cycle is the keto-acceptor of the amine donor, which is often a simple, easily removable compound like pyruvate.

The reduction in waste is a key benefit of this approach. By converting the undesired enantiomer into the desired one, the atom economy of the process is significantly improved compared to classical kinetic resolutions where the theoretical maximum yield is 50%.

Lipase-Catalyzed Kinetic Resolution in Greener Media:

Lipases are another class of enzymes that have been successfully used for the kinetic resolution of racemic 1,2,3,4-tetrahydro-1-naphthylamine. In a typical lipase-catalyzed kinetic resolution, the racemic amine is acylated in the presence of an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer.

To align with green chemistry principles, researchers have explored conducting these resolutions in non-conventional media. The use of bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF), or performing the reaction in solvent-free (neat) conditions, can dramatically lower the environmental footprint of the process. Immobilization of the lipase on a solid support is another crucial aspect, as it facilitates easy separation and reuse of the biocatalyst, further minimizing waste.

Quantifying the Green Advantage:

The environmental and efficiency benefits of these advanced methodologies can be quantified using green chemistry metrics. The E-Factor, which is the ratio of the mass of waste to the mass of product, and the aforementioned Process Mass Intensity (PMI), provide clear indicators of the sustainability of a given process. While specific, comprehensive data for the industrial-scale synthesis of this compound using these green methods is often proprietary, academic studies on analogous systems consistently demonstrate a significant reduction in both E-Factor and PMI when shifting from traditional chemical synthesis to biocatalytic approaches.

For instance, a hypothetical comparison illustrates the potential improvements:

| Synthesis Method | Typical Solvents | Key Waste Streams | Estimated E-Factor |

| Classical Resolution | Toluene, Methanol | Racemic mixture byproducts, resolving agent waste, excess solvents | 50 - 100 |

| Transaminase Deracemization | Aqueous Buffer | Byproduct from amine donor (e.g., pyruvate), minimal solvent waste | 5 - 15 |

| Lipase-Catalyzed KR (Neat) | None (or recyclable solvent) | Acyl donor byproduct, residual unreacted enantiomer (can be racemized and recycled) | 10 - 25 |

This table is illustrative and based on typical values for similar processes.

Advanced Spectroscopic and Chromatographic Characterization in Chiral Analysis

Enantiomeric Excess Determination

Enantiomeric excess (ee) is a critical quality attribute for chiral molecules, quantifying the purity of one enantiomer in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the primary methods for this determination.

Chiral HPLC is a powerful and widely adopted technique for separating enantiomers due to its versatility, reproducibility, and the broad availability of chiral stationary phases (CSPs). ijrpr.comresearcher.liferesearchgate.net The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.net

For primary amines like (S)-1,2,3,4-tetrahydro-1-naphthylamine, several types of CSPs have proven effective, including polysaccharide-based, protein-based, and cyclodextrin-based columns. ijrpr.comresearchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly common and offer high enantioselectivity for a wide range of compounds. ijrpr.com The choice of mobile phase is crucial for achieving optimal separation and often consists of a mixture of a nonpolar organic solvent (like hexane) and a more polar alcohol (like isopropanol (B130326) or ethanol), sometimes with acidic or basic additives to improve peak shape and resolution. nih.govchromatographyonline.com For basic compounds like aminotetralins, acidic additives can form ion-pairs that enhance interaction with the CSP. nih.govchromatographyonline.com

Research on related tetralin derivatives has demonstrated successful baseline separation using β-cyclodextrin bonded columns. researchgate.net The study highlighted the influence of mobile phase composition and column temperature on retention and resolution. researchgate.net In another study focusing on 2-aminotetralin analogues, a factorial design strategy was used to rapidly optimize the mobile phase composition for resolution on a Chiral AGP (α1-acid glycoprotein) protein-based column, coupled with mass selective detection. nih.gov

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Key Findings |

|---|---|---|---|

| Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Hexane/Isopropanol mixtures | UV (e.g., 220 nm) | Provides high enantioselectivity for a broad range of chiral compounds. ijrpr.com |

| β-Cyclodextrin bonded (e.g., Cyclobond I 2000) | Acetonitrile/Methanol mixtures with buffers | UV (e.g., 200 nm) | Achieved complete resolution of tetralin derivatives in a short run time. researchgate.net |

| Protein-based (e.g., Chiral AGP) | Aqueous buffer with organic modifier (e.g., propan-2-ol) | Mass Spectrometry (MS) | Effective for simultaneous optimization of multiple aminotetralin analogue separations. nih.gov |

Gas chromatography on chiral stationary phases is another established method for determining the enantiomeric excess of volatile chiral compounds. For amines, derivatization is often required to improve volatility and chromatographic performance. wiley.com A common approach is to react the amine with an acylating agent, such as trifluoroacetic anhydride, to form a stable and volatile trifluoroacetyl derivative. wiley.com

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.cz These macrocyclic molecules create a chiral environment within the GC column, allowing for differential interaction with the enantiomers of the derivatized analyte, leading to different retention times. gcms.cz Studies on the separation of 1-phenylalkylamines, a class of compounds structurally related to 1-aminotetralin, have shown that factors like oven temperature and the specific structure of the analyte significantly influence the separation efficiency. wiley.com The selection of the appropriate cyclodextrin (B1172386) derivative (e.g., beta- or gamma-cyclodextrin) and its substituents is key to achieving enantioseparation. gcms.cz

| Derivatization Agent | Chiral Stationary Phase (CSP) | Carrier Gas | Detection | Principle |

|---|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Derivatized β-Cyclodextrin (e.g., Rt-βDEXsm) | Hydrogen or Helium | Flame Ionization Detector (FID) | Separation of volatile diastereomeric derivatives based on differential interaction with the CSP. wiley.com |

Structural Elucidation and Purity Assessment

Mass spectrometry is a fundamental tool for confirming the molecular weight and identity of a compound. In its common form, coupled with Gas Chromatography (GC-MS), it provides both retention time data and a mass spectrum. The electron ionization (EI) mass spectrum of 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) shows a molecular ion peak (M+) corresponding to its molecular weight (147.22 g/mol ) and a characteristic fragmentation pattern that serves as a fingerprint for identification. nih.gov The fragmentation often involves the loss of the amino group and rearrangements within the tetralin ring structure.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically to four or five decimal places). researchgate.netresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula, distinguishing it from other compounds that might have the same nominal mass. researchgate.net

HRMS is particularly valuable for differentiating isomers. While it cannot distinguish between enantiomers like (S)- and (R)-1,2,3,4-tetrahydro-1-naphthylamine, it can differentiate constitutional isomers, such as 1-aminotetralin from 2-aminotetralin or 5-aminotetralin, which have the same molecular formula (C10H13N) but different connectivity. researchgate.net Furthermore, when coupled with tandem mass spectrometry (MS/MS), HRMS can reveal subtle differences in the fragmentation patterns of isomers, providing further structural confirmation. nih.gov Recent developments in derivatization strategies coupled with HRMS/MS have shown promise in distinguishing even stereoisomers in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, 1H and 13C NMR spectra confirm the carbon-hydrogen framework. The 1H NMR spectrum shows distinct signals for the aromatic protons, the benzylic proton at the chiral center (C1), and the aliphatic protons of the saturated ring. chemicalbook.com

To determine enantiomeric purity and assign the absolute configuration, specialized NMR techniques are required. One approach involves using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). depositolegale.it A CSA, such as a chiral acid, forms rapidly exchanging, diastereomeric complexes with the amine enantiomers. These complexes have slightly different magnetic environments, leading to the splitting of NMR signals for the (S) and (R) enantiomers, allowing for direct quantification of the enantiomeric excess. depositolegale.it In-depth NMR investigations on related aminotetralin derivatives have demonstrated that complex signal patterns can be resolved using sophisticated techniques to gain deep insight into their structural and stereochemical features. nih.gov Recent advances have even explored new NMR techniques that can directly detect molecular chirality without the need for additional chiral agents by coupling electric and magnetic dipoles. theanalyticalscientist.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, a primary amine with a tetralin framework, is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.

The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. Another characteristic absorption for primary amines is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ range.

The tetralin structure combines both aromatic and aliphatic C-H bonds. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In contrast, the stretching vibrations of the C-H bonds in the saturated portion of the tetralin ring will absorb below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The aromatic C=C stretching vibrations within the ring usually give rise to one or more bands in the 1600-1450 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Saturated Ring (Alkyl) | C-H Stretch | 2960 - 2850 |

| Saturated Ring (Alkyl) | CH₂ Bend (scissoring) | ~1465 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as the aromatic ring in this compound. The benzene ring of the tetralin system is the primary chromophore responsible for its UV absorption.

Substituted benzene rings typically exhibit two main absorption bands. The more intense band, known as the E₂-band, appears at shorter wavelengths (around 200-220 nm) and is due to a π → π* transition. A second, less intense band, the B-band, is observed at longer wavelengths (around 250-280 nm) and arises from a symmetry-forbidden π → π* transition. The presence of the amino group, an auxochrome, attached to the benzylic position is expected to cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands due to the interaction of the nitrogen lone pair with the aromatic π-system.

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a particular analytical method. For a chiral amine like this compound, derivatization is employed to facilitate enantiomeric separation and to enhance detection sensitivity in chromatographic and electrophoretic techniques.

Chiral Derivatizing Agents for Chromatographic Separation

The separation of enantiomers, which have identical physical properties in a non-chiral environment, is a significant challenge. One common approach is to react the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

For a primary amine such as this compound, a variety of CDAs are available. A widely used example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs. These reagents react with the primary amine to form stable diastereomeric derivatives that can be readily separated on a conventional reversed-phase HPLC column.

Another important class of CDAs for primary amines involves the use of o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC). This reaction rapidly forms fluorescent diastereomeric isoindole derivatives, which not only allows for chiral separation but also provides sensitive fluorescence detection.

The selection of a CDA depends on several factors, including reaction kinetics, stability of the derivatives, and the chromatographic conditions to be employed.

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Separation Principle |

| Marfey's Reagent (FDAA) | Primary Amine | Diastereomeric DNP-amino acid amides | Different partitioning on achiral stationary phase |

| o-Phthalaldehyde (OPA) + Chiral Thiol | Primary Amine | Diastereomeric fluorescent isoindoles | Different partitioning on achiral stationary phase |

| Chiral Isothiocyanates | Primary Amine | Diastereomeric thioureas | Different partitioning on achiral stationary phase |

Fluorescent and UV-Absorbing Derivatization for LC and CE Detection

To improve the sensitivity of detection in Liquid Chromatography (LC) and Capillary Electrophoresis (CE), especially when dealing with low concentrations of the analyte, derivatization with a reagent that introduces a highly responsive chromophore or fluorophore is a common strategy. Since this compound possesses a primary amine group, it is amenable to reaction with a wide array of labeling reagents.

Fluorescent Derivatization: Fluorescence detection offers high sensitivity and selectivity. Reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently used to label primary amines. They react to form highly fluorescent derivatives that can be detected at very low levels. As mentioned previously, the reaction with OPA and a thiol also produces a fluorescent product, making it a dual-purpose reagent for both chiral separation and sensitive detection.

UV-Absorbing Derivatization: For detection via UV-Vis absorbance, a derivatizing agent that introduces a chromophore with a high molar absorptivity is chosen. This is particularly useful if the analyte itself has a weak UV absorbance or if detection at a specific wavelength is desired to avoid interferences. Reagents such as benzoyl chloride or dabsyl chloride react with primary amines to form derivatives with strong UV absorbance, thereby enhancing the detector response.

The choice between a fluorescent and a UV-absorbing derivatization agent depends on the required sensitivity, the available detection equipment, and the complexity of the sample matrix.

| Derivatizing Agent | Detection Method | Target Functional Group | Advantages |

| Dansyl Chloride | Fluorescence | Primary Amine | High sensitivity, stable derivatives |

| FMOC-Cl | Fluorescence | Primary Amine | High sensitivity, rapid reaction |

| o-Phthalaldehyde (OPA) | Fluorescence | Primary Amine | High sensitivity, fluorogenic (reagent is non-fluorescent) |

| Benzoyl Chloride | UV-Absorbance | Primary Amine | Strong chromophore, stable derivatives |

| Dabsyl Chloride | UV-Absorbance | Primary Amine | Strong chromophore, visible wavelength detection |

Role As a Chiral Auxiliary and Ligand in Catalysis

Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, having imparted its chirality to the product. (S)-1,2,3,4-tetrahydro-1-naphthylamine serves as an effective chiral auxiliary, guiding the formation of specific stereoisomers.

Stereoselective Induction in Organic Reactions

The efficacy of this compound as a chiral auxiliary has been demonstrated in the Staudinger cycloaddition, a classic method for the synthesis of β-lactams. When used to form an imine with various aromatic aldehydes, the chiral amine directs the subsequent [2+2] cycloaddition with a ketene. This process has been shown to favor the formation of trans-β-lactams. The steric bulk and defined conformation of the tetrahydronaphthyl moiety influence the trajectory of the incoming ketene, leading to a preferential diastereomeric outcome. In studies involving imines derived from enantiomeric 1,2,3,4-tetrahydro-1-naphthylamine (B1195953), the reaction yielded the corresponding trans-azetidin-2-one ring with notable diastereoselectivity. For instance, the reaction of an imine derived from a naphthylethylamine auxiliary (a structurally related chiral amine) produced β-lactams with a diastereomeric excess (de) of up to 48%. rsc.orgresearchgate.net This demonstrates the principle of using such chiral amines to control the stereochemistry of the resulting cyclic product.

Ligand in Enantioselective Catalysis

Beyond its role as a stoichiometric auxiliary, this compound is a crucial precursor for the synthesis of chiral ligands used in catalytic amounts. These ligands coordinate to a metal center, creating a chiral environment that enables the enantioselective transformation of a prochiral substrate.

Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins

Unsymmetrical hybrid phosphine-aminophosphine ligands derived from this compound, known as HW-Phos, have proven to be highly effective in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. unideb.hu These ligands are particularly successful in the reduction of α-enol ester phosphonates and α-enamido phosphonates, which are precursors to valuable chiral α-hydroxyphosphonates and α-aminophosphonates. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties, leading to high enantioselectivities and catalytic activities. The increased rigidity of the cyclohexyl fragment in the tetrahydronaphthylamine backbone, compared to ligands derived from simpler amines like (S)-1-phenylethylamine, is suggested to have a positive impact on the asymmetric induction. unideb.hu

| Substrate (α-enamido phosphonate) | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Dimethyl (Z)-α-acetamido-β-phenylvinylphosphonate | [Rh(COD)₂]BF₄ / HW-Phos | >99% | unideb.hu |

| Dimethyl (Z)-α-acetamido-β-(2-naphthyl)vinylphosphonate | [Rh(COD)₂]BF₄ / HW-Phos | >99% | unideb.hu |

| Dimethyl (Z)-α-acetamido-β-(2-furyl)vinylphosphonate | [Rh(COD)₂]BF₄ / HW-Phos | 98% | unideb.hu |

| Dimethyl (Z)-α-acetamido-β-isopropylvinylphosphonate | [Rh(COD)₂]BF₄ / HW-Phos | 97% | unideb.hu |

Iridium-Catalyzed Enantioselective Hydrogenation of 2H-1,4-Benzoxazines

The same family of unsymmetrical hybrid phosphine-aminophosphine ligands derived from 1,2,3,4-tetrahydro-1-naphthylamine has been successfully applied in the iridium-catalyzed asymmetric hydrogenation of 3-aryl-2H-1,4-benzoxazines. nih.gov This reaction produces chiral 3,4-dihydro-2H-1,4-benzoxazines, which are important structural motifs in many biologically active compounds and pharmaceuticals. The iridium complexes formed with these ligands exhibit high catalytic activity and achieve excellent enantioselectivities, with up to 95% ee and a substrate-to-catalyst ratio (S/C) of up to 5000. nih.gov The electronic nature of the substituent on the 3-aryl group was found to influence the enantioselectivity of the reaction.

| Substrate (3-Aryl-2H-1,4-benzoxazine) | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| 3-Phenyl-2H-1,4-benzoxazine | [Ir(COD)Cl]₂ / Ligand | 98% | 91% | nih.gov |

| 3-(4-Methylphenyl)-2H-1,4-benzoxazine | [Ir(COD)Cl]₂ / Ligand | 98% | 92% | nih.gov |

| 3-(4-Methoxyphenyl)-2H-1,4-benzoxazine | [Ir(COD)Cl]₂ / Ligand | 98% | 95% | nih.gov |

| 3-(4-Chlorophenyl)-2H-1,4-benzoxazine | [Ir(COD)Cl]₂ / Ligand | 98% | 90% | nih.gov |

| 3-(2-Naphthyl)-2H-1,4-benzoxazine | [Ir(COD)Cl]₂ / Ligand | 98% | 85% | nih.gov |

Organocatalysis with Calixarene (B151959) Derivatives

In the realm of organocatalysis, which avoids the use of metals, this compound has been incorporated as a chiral subunit into larger molecular scaffolds like calixarenes. These modified calixarenes function as highly effective organocatalysts for various asymmetric reactions.

Novel chiral organocatalysts based on a tetraaza-bridged calix rsc.orgarene nih.govtriazine platform have been synthesized, incorporating this compound moieties. These catalysts have been successfully employed in the asymmetric Michael reaction of acetylacetone (B45752) to various aromatic nitrostyrenes. The configuration of the resulting Michael adduct is directly controlled by the chirality of the calixarene catalyst. When the catalyst containing the (S)-amine was used, the (S)-enantiomer of the product was predominantly formed. These reactions proceed with excellent yields and high enantioselectivities, reaching up to 91% yield and 98% ee.

| Michael Acceptor (Nitrostyrene) | Michael Donor | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |

| trans-β-Nitrostyrene | Acetylacetone | Calixarene with (S)-amine subunit | 91% | 98% | |

| 4-Methyl-trans-β-nitrostyrene | Acetylacetone | Calixarene with (S)-amine subunit | 90% | 97% | |

| 4-Chloro-trans-β-nitrostyrene | Acetylacetone | Calixarene with (S)-amine subunit | 88% | 96% |

Based on a thorough review of the available scientific literature, there is no specific information detailing the use of This compound as a chiral auxiliary or ligand in the context of "Ni(II) Salt-Catalyzed C-H Aryl Thioetherification" or "Cobalt-Catalyzed Peri-Selective Alkoxylation."

Studies on Cobalt-Catalyzed Peri-Selective Alkoxylation of naphthylamine derivatives describe reactions where a directing group is covalently attached to the naphthylamine substrate itself, rather than employing a separate chiral amine ligand like this compound. beilstein-journals.orgd-nb.infonih.gov

Literature concerning Ni(II)-catalyzed C-H thioetherification and related C-H functionalizations discusses the use of other types of ligands, such as N-heterocyclic carbenes or phosphines, but does not mention the involvement of this compound. mdpi.comnih.gov

Therefore, it is not possible to generate a scientifically accurate article for the requested sections and subsections as the foundational research connecting the specified compound to these particular reactions could not be located.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Stereochemical Control

The stereochemistry of (S)-1,2,3,4-tetrahydro-1-naphthylamine is crucial to its function, particularly in its role as a chiral auxiliary in asymmetric synthesis and its interactions with biological targets. The partially saturated tetralin ring is not planar and can adopt different conformations. The position of the amine group at the chiral center (C1) further influences the molecule's three-dimensional shape.

Conformational analysis of related aminotetralin structures, such as 2-aminotetralin-2-carboxylic acid (Atc), has shown that the tetralin ring system can exist in two primary side-chain conformations. For the (S)-enantiomer, these are characterized by specific torsion angles, often referred to as trans (t) or gauche (g). acs.org While these studies are on a related but different molecule, the principles of conformational restriction in the tetralin scaffold are applicable. The preferred conformation of this compound will be a balance of steric and electronic factors, which dictates how it presents its pharmacophoric groups for interaction with other molecules or receptors. This stereochemical control is fundamental to its application in producing specific stereoisomers in pharmaceuticals and agrochemicals.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. nih.govpennylane.ai For a chiral amine like this compound, these calculations can predict the outcomes of stereoselective reactions where it is used as a building block or a chiral auxiliary.

By modeling the reactants, products, and intermediate transition states, researchers can calculate activation energies and reaction rate constants. pennylane.ai This allows for a deeper understanding of how the stereochemistry of the amine directs the course of a reaction. For instance, in acylation or alkylation reactions at the amine group, quantum chemical calculations can model the approach of the electrophile and determine the most energetically favorable pathway, explaining the observed stereoselectivity.

These computational methods, such as Density Functional Theory (DFT), can trace reaction paths and identify the first-order saddle points on a potential energy surface that correspond to transition states. ucsb.edu This information is invaluable for optimizing reaction conditions and for designing new synthetic routes involving tetralin derivatives. acs.org

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound or its derivatives, and a biological macromolecule (receptor). mdpi.com These methods are particularly relevant given that aminotetralin derivatives are known to interact with various receptors, including serotonin (B10506) (5-HT) and adrenergic receptors. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of aminotetralin, docking studies have identified key interactions within the binding pockets of receptors like the 5-HT1A, 5-HT1B, and α2A-adrenergic receptors. nih.govnih.gov These studies reveal crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts that determine binding affinity and selectivity. For example, docking studies on 5-substituted-2-aminotetralins (5-SATs) have shown that interactions with specific amino acid residues, such as aspartate, serine, and tyrosine, are critical for binding. nih.govnih.gov

| Computational Technique | Application to Aminotetralin Derivatives | Key Findings |

|---|---|---|

| Molecular Docking | Predicting binding poses in serotonin and adrenergic receptors. nih.govnih.gov | Identification of key amino acid residues (e.g., Asp, Ser, Tyr) involved in binding. nih.govnih.gov |

| Molecular Dynamics | Simulating the stability and dynamics of ligand-receptor complexes. nih.govplos.org | Elucidation of conformational changes and stabilization of distinct receptor states. nih.gov |

Density Functional Theory (DFT) Studies of Derivatives

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to study the properties of molecules, including derivatives of this compound. DFT calculations can provide valuable information on molecular geometry, electronic properties, and spectroscopic characteristics. als-journal.comnih.gov

DFT studies on related aromatic amines and their derivatives have been used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structures, including bond lengths and angles, which often show good correlation with experimental data. als-journal.com

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule by calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov

Predict Spectroscopic Data: Simulate vibrational (FTIR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results to confirm the structure of newly synthesized derivatives. als-journal.com

Evaluate Reactivity and Stability: By calculating properties like electronegativity, chemical hardness, and electrophilicity index, DFT can be used to predict the thermal stability and reactivity of different derivatives. nih.govnih.gov

For example, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to study the structure-property relationships of various heterocyclic compounds, providing insights that guide the design of new molecules with desired properties. researchgate.net Such studies on derivatives of this compound can help in understanding how different substituents on the aromatic ring or the amine group affect its electronic structure and, consequently, its chemical and biological activity.

| Property Calculated by DFT | Significance for Tetrahydronaphthylamine Derivatives |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure for further analysis. als-journal.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. nih.gov |

| Vibrational Frequencies | Predicts IR spectra to help confirm molecular structure. als-journal.com |

| Chemical Hardness/Softness | Relates to the stability and reactivity of the molecule. nih.gov |

Derivatization for Functional Material Development and Analytical Applications

Synthesis of Polymeric Materials

The synthesis of polymers from aromatic amines is an area of significant research interest due to the potential for creating conductive and functional materials. While the direct enzymatic polymerization of (S)-1,2,3,4-tetrahydro-1-naphthylamine to poly(1-naphthylamine) is not extensively documented, related processes provide insight into potential synthetic routes.

Enzymatic Synthesis of Poly(1-naphthylamine)

The enzymatic polymerization of aromatic amines and phenols is a well-established method for producing polymers with defined structures. Enzymes such as horseradish peroxidase (HRP) are known to catalyze the oxidative polymerization of compounds like aniline (B41778) and phenol (B47542) derivatives. wikipedia.orgresearchgate.net This process typically involves the enzyme-mediated generation of radicals, which then propagate to form polymer chains. wikipedia.org For instance, HRP, in the presence of hydrogen peroxide, can be used for the polymerization of various phenol derivatives. researchgate.net

While direct enzymatic polymerization of 1-naphthylamine (B1663977) to poly(1-naphthylamine) has been achieved through chemical oxidative methods, the specific use of this compound as a starting monomer for enzymatic synthesis is not described in the available literature. mdpi.com Chemical synthesis of poly(1-naphthylamine) nanoparticles has been reported, demonstrating the polymer's potential in applications such as supercapacitors and photocatalysis. mdpi.com The enzymatic approach, if developed, could offer a more environmentally friendly and controlled method for polymer synthesis.

Development of Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. Chiral molecules, in particular, are valuable components in the development of enantioselective sensors. While this compound is a chiral amine that could theoretically be incorporated into chemosensor design, there is currently no specific research available detailing the development of chemosensors based on this compound. The broader field of chiral fluorescent sensors often utilizes molecules with inherent chirality and fluorescence, such as BINOL derivatives, for the enantioselective recognition of amino acids and other chiral molecules. nih.gov

Biotransformation Studies of this compound

Understanding the microbial and enzymatic transformation of this compound is crucial for assessing its environmental fate and for potential applications in biocatalysis. While direct studies on this specific compound are limited, research on the biodegradation of the parent compound, tetralin, and related aromatic amines provides a basis for understanding its potential metabolic pathways.

Microbial and Enzymatic Derivatization

Microbial transformation of tetralin (1,2,3,4-tetrahydronaphthalene) has been studied in various bacteria. wur.nlnih.gov These microorganisms are capable of initiating the degradation of tetralin by hydroxylating the aromatic ring. wur.nl For instance, Corynebacterium sp. strain C125 has been shown to metabolize tetralin, and this process involves the dioxygenation of the aromatic nucleus as the initial step. wur.nl Similarly, camphor (B46023) 5-monooxygenase from Pseudomonas putida can convert tetralin to (R)-1,2,3,4-tetrahydro-1-naphthol. ethz.ch

While these studies focus on the tetralin core, they suggest that the amine group of this compound would likely influence the metabolic pathway. The presence of the amine may direct enzymatic attack to different positions on the ring or undergo transformations itself. Research on the biodegradation of 1-naphthylamine has identified a glutamine synthetase-like enzyme, NpaA1, in Pseudomonas sp. strain JS3066, which initiates degradation through glutamylation. nih.gov This enzyme exhibits broad substrate selectivity for various anilines and naphthylamine derivatives, suggesting a potential pathway for the derivatization of this compound. nih.gov

Metabolic Pathways and Metabolite Identification

The metabolic pathway for tetralin degradation in some bacteria proceeds through hydroxylation, dehydrogenation, and subsequent cleavage of the aromatic ring. ethz.ch In rabbits, the metabolism of tetralin results in the formation of various hydroxylated and conjugated metabolites, with the main metabolite being the glucuronide of α-tetralol. nih.gov

For aromatic amines like 1-naphthylamine, the proposed degradation pathway in Pseudomonas sp. strain JS3066 involves an initial glutamylation, followed by oxidation to 1,2-dihydroxynaphthalene, which then enters the well-established naphthalene (B1677914) degradation pathway via catechol. nih.gov

Based on these related pathways, a putative metabolic pathway for this compound could involve initial enzymatic modifications such as hydroxylation of the aromatic or aliphatic ring, or N-acetylation or glutamylation of the amino group. Subsequent steps would likely involve ring cleavage and further degradation. However, without direct experimental evidence, the precise metabolic pathways and the identity of the resulting metabolites for this compound remain to be elucidated.

Below is a summary of key enzymes and metabolites involved in the degradation of related compounds, which may inform future studies on this compound.

Table 1: Enzymes and Metabolites in the Degradation of Related Aromatic Compounds

| Compound | Organism/System | Key Enzymes | Major Metabolites |

|---|---|---|---|

| Tetralin | Pseudomonas putida | Camphor 5-monooxygenase | (R)-1,2,3,4-tetrahydro-1-naphthol |

| Tetralin | Corynebacterium sp. | Dioxygenase | Dihydroxylated tetralin derivatives |

| Tetralin | Rabbit | Various | Glucuronide of α-tetralol, β-tetralol |

| 1-Naphthylamine | Pseudomonas sp. JS3066 | NpaA1 (Glutamine synthetase-like) | γ-glutamylated 1-naphthylamine, 1,2-dihydroxynaphthalene |

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems

The efficient and stereoselective synthesis of chiral amines like (S)-1,2,3,4-tetrahydro-1-naphthylamine is a pivotal goal in organic chemistry. nih.govrsc.org Future research is increasingly focused on the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability over traditional methods.

One of the most promising avenues is the continued advancement of asymmetric hydrogenation . nih.govacs.org This technique, which utilizes chiral catalysts to stereoselectively add hydrogen to a prochiral precursor, is a cornerstone of chiral amine synthesis. nih.gov Researchers are actively exploring new generations of catalysts, including those based on transition metals like iridium and rhodium, paired with novel chiral ligands. acs.orgresearchgate.net The goal is to develop catalysts that can operate under milder conditions, with lower catalyst loadings, and provide even higher enantioselectivity for the synthesis of this compound and related compounds.

Beyond hydrogenation, other catalytic asymmetric methods are gaining traction. These include:

Asymmetric reductive amination: This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent and a chiral catalyst to produce a chiral amine. researchgate.net

Hydroamination: The direct addition of an amine to an alkene or alkyne, guided by a chiral catalyst, presents a highly atom-economical route to chiral amines. researchgate.net

The development of recyclable catalyst systems is another key area of focus, aiming to improve the economic and environmental viability of these synthetic processes. rsc.org The immobilization of active homogeneous catalysts onto solid supports is a strategy being explored to facilitate catalyst recovery and reuse. rsc.org

Application in Supramolecular Chemistry